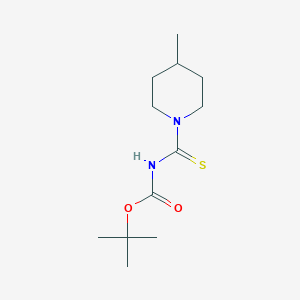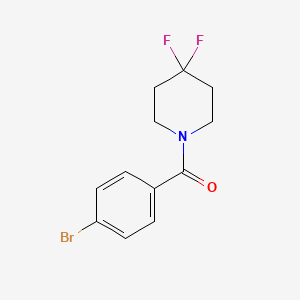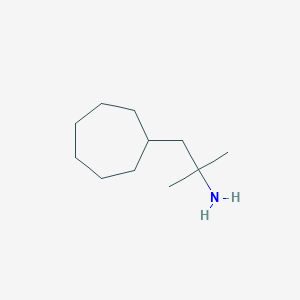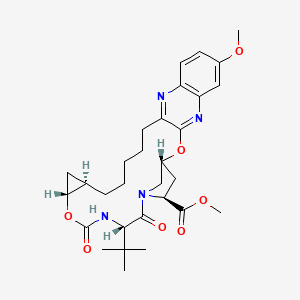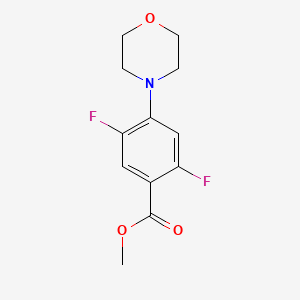
Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate
Vue d'ensemble
Description
“Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate” is a chemical compound with the CAS Number: 1858251-27-0 . It has a molecular weight of 257.24 and its IUPAC name is methyl 2,5-difluoro-4-morpholinobenzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13F2NO3/c1-17-12(16)8-6-10(14)11(7-9(8)13)15-2-4-18-5-3-15/h6-7H,2-5H2,1H3 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Antioxidant Properties
- QSAR-analysis of derivatives similar to Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate showed that antioxidant activity increases with decreasing molecular volume, lipophilicity, polarisation, and increasing the magnitude of the dipole moment (І. Drapak et al., 2019).
Synthesis and Drug Precursor Applications
- Linezolid and its synthetic precursors, closely related to Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate, were studied using nuclear magnetic resonance spectroscopy and mass spectrometry (E. Wielgus et al., 2015).
- The compound was involved in the synthesis of a neurokinin-1 receptor antagonist (T. Harrison et al., 2001).
Antimicrobial and Hemolytic Activities
- Derivatives of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate exhibited antimicrobial and hemolytic activities (Samreen Gul et al., 2017).
Anti-Cancer Agent Development
- A study aimed at synthesizing a novel precursor for imidazo[5,4-f]benzimidazole(imino)quinone, targeting over-expression of NAD(P)H: quinone oxidoreductase in solid tumours, involved the use of a derivative of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate (Mohammed Yaqob Shareef & Noor Mohammed Yaqob Shareef, 2021).
Antimicrobial Activity of Derivatives
- Morpholine-containing 2-R-phenyliminothiazole derivatives, similar to Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate, demonstrated promising antibacterial and antifungal effects (H. Yeromina et al., 2019).
Miscellaneous Applications
- Compounds related to Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate have been explored for applications such as DNA binding, hypoglycemic and anti-inflammatory activities, and as xanthine oxidase inhibitors (C. Brodie et al., 2004), (S. Karumanchi et al., 2019), (A. Šmelcerović et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2,5-difluoro-4-morpholin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c1-17-12(16)8-6-10(14)11(7-9(8)13)15-2-4-18-5-3-15/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAYIQKWQBLNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)N2CCOCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



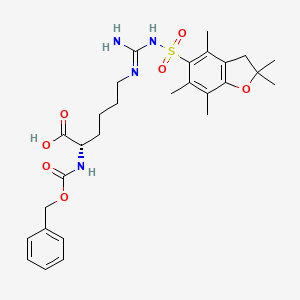

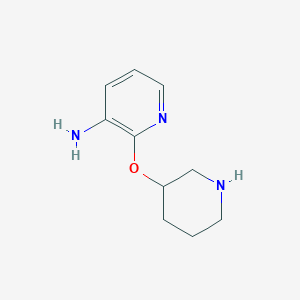
![N-methyl-1-(8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1458711.png)
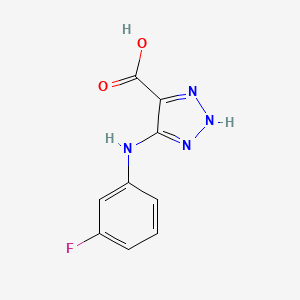
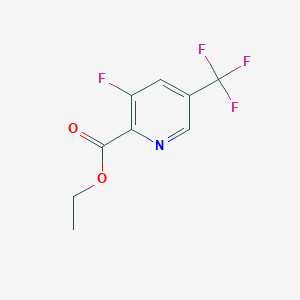

![tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1458718.png)
![3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458719.png)
![Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1458720.png)
